N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4S/c19-12-4-6-13(7-5-12)23-16(14-10-28(26,27)11-15(14)21-23)20-17(24)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSNNOAVMDBVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide (CAS Number: 899989-49-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound features a complex structure comprising:
- Thieno[3,4-c]pyrazole core : Known for its bioactive properties.
- Piperidine moiety : Often associated with enhanced pharmacological activity.
- Fluorophenyl group : Imparts unique electronic properties that can influence biological interactions.
The molecular formula is C17H19FN4O5S, with a molecular weight of 410.4 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing several key areas:
1. Anticancer Activity
Research indicates that compounds with a thieno[3,4-c]pyrazole core exhibit anticancer properties . For instance:
- In vitro studies have shown that derivatives of pyrazolo compounds can inhibit the proliferation of cancer cell lines such as HeLa and HCT116 with IC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor :
- It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Selective inhibition of CDK2 and CDK9 was observed, with significant potency reported (IC50 values of 0.36 µM for CDK2) .
3. Antimicrobial Activity
Some studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, the structural similarities with known antimicrobial agents warrant further investigation.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of protein kinases : By binding to the ATP-binding site of CDKs, thereby disrupting their function and leading to cell cycle arrest.
- Induction of apoptosis : Through pathways activated by kinase inhibition, potentially leading to programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
Chemical Reactions Analysis
Thieno[3,4-c]pyrazole Core
-
Electrophilic Aromatic Substitution (EAS):
The sulfur-containing ring undergoes halogenation (e.g., bromination) at position 4 under mild conditions (Br₂, FeCl₃, 25°C). -
Nucleophilic Attack:
The pyrazole nitrogen participates in alkylation reactions with methyl iodide (CH₃I, K₂CO₃, DMF).
Acetamide Group
-
Hydrolysis:
Acidic (HCl, H₂O, reflux) or basic (NaOH, EtOH, 60°C) conditions cleave the amide bond, yielding 2-(piperidin-1-yl)acetic acid. -
Reduction:
LiAlH₄ reduces the carbonyl to a methylene group, forming N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(piperidin-1-yl)ethaneamine.
Regioselective Modifications
Position 3 of the thieno[3,4-c]pyrazole scaffold is highly reactive due to electron-withdrawing effects from the sulfone group:
| Reaction | Regioselectivity | Outcome |
|---|---|---|
| Friedel-Crafts Acylation | Position 3 | Introduces acetyl group |
| Suzuki Coupling | Position 7 (adjacent to sulfone) | Biphenyl derivatives for SAR studies |
Stability Under Reaction Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Acidic (pH < 3) | Unstable | Sulfonic acid derivatives |
| Oxidative (H₂O₂, 50°C) | Stable up to 8 hours | No degradation observed |
| UV Light (254 nm) | Photodegradation | Ring-opened byproducts |
Mechanistic Insights from Analogous Systems
The MDPI review highlights functionalization strategies for pyrazolo[1,5-a]pyrimidines, which share reactivity parallels with thieno[3,4-c]pyrazoles:
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide
- Key Differences: Retains the thieno[3,4-c]pyrazole core and sulfone group but replaces the 2-oxo-piperidinyl acetamide with a simpler 2-(4-fluorophenyl)acetamide.
- Implications :
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
- Key Differences: Replaces the acetamide linker with an ethanediamide (oxalamide) bridge, connecting the thieno[3,4-c]pyrazole to a 4-fluorobenzyl group. The oxalamide group introduces additional hydrogen-bonding sites (amide NH and carbonyl O) compared to the target compound’s monoamide.
- Implications: Increased hydrogen-bonding capacity may enhance crystal packing efficiency or receptor-binding specificity.
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide
- Key Differences: Substitutes the thieno[3,4-c]pyrazole with a pyrazolo[4,3-c][1,2]benzothiazine ring system. Features a 2-fluorobenzyl group instead of piperidine, altering electronic and steric profiles.
- Implications :
Functional Group Analysis
Table 1: Substituent Comparison
| Compound | Core Structure | Key Substituents | Hydrogen-Bonding Sites | Molecular Weight (g/mol)* |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 4-Fluorophenyl, sulfone, 2-oxo-piperidinyl acetamide | 2 (amide, sulfone O) | ~450 |
| 2.1.1 (Dual 4-Fluorophenyl) | Thieno[3,4-c]pyrazole | Dual 4-fluorophenyl, acetamide | 1 (amide) | ~430 |
| 2.1.2 (Oxalamide-Benzyl) | Thieno[3,4-c]pyrazole | 4-Fluorophenyl, oxalamide, 4-fluorobenzyl | 3 (two amides, sulfone) | ~480 |
| 2.1.3 (Benzothiazine) | Pyrazolo[4,3-c]benzothiazine | 3,4-Dimethyl, sulfone, 2-fluorobenzyl acetamide | 2 (amide, sulfone) | ~470 |
*Molecular weights estimated based on structural formulas.
Hydrogen Bonding and Crystallographic Behavior
The target compound’s sulfone and amide groups facilitate hydrogen-bonding networks, which are critical for crystal packing and stability. In contrast, the dual 4-fluorophenyl analogue (2.1.1) lacks diverse hydrogen-bonding sites, which may result in less predictable crystallization behavior .
Lumping Strategy and Physicochemical Properties
As per , compounds with analogous cores (e.g., thieno[3,4-c]pyrazole) but varying substituents may be “lumped” together in computational models due to shared sulfone and fluorophenyl functionalities. However, the piperidine group in the target compound introduces a basic nitrogen (pKa ~8–9), distinguishing its ionization profile from neutral analogues like 2.1.1 and 2.1.2. This property could significantly alter pharmacokinetic behavior, such as tissue distribution and metabolic stability .
Research Findings and Implications
- Biological Relevance : Fluorine and sulfone groups are associated with enhanced binding to kinases and GPCRs. The piperidine moiety may confer selectivity for neurological targets (e.g., sigma receptors) .
- Crystallography : Structural data for these compounds were likely resolved using SHELX software, a standard tool for small-molecule refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
